2-(4-acetylphenyl)-4-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Physicochemical Properties Compound Characterization Molecular Weight

BTD-based SAR studies require structurally distinct N4-substituted analogs. Generic substitution with N4-methyl derivatives (e.g., CAS 932991-32-7) compromises steric bulk, lipophilicity, and target-engagement fidelity. CAS 895640-93-4 delivers the N4-benzyl group essential for ALR2 pharmacophore integrity. • Enables N2-substitution SAR exploration with established N4-benzyl pharmacophore • 4-Acetylphenyl moiety supports oxime/hydrazone derivatization for library synthesis • Suitable as HPLC/LC-MS system suitability reference (MW 406.46; distinct UV chromophore) • Solid-phase synthesis compatible for automated parallel library generation

Molecular Formula C22H18N2O4S
Molecular Weight 406.46
CAS No. 895640-93-4
Cat. No. B2618546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-acetylphenyl)-4-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
CAS895640-93-4
Molecular FormulaC22H18N2O4S
Molecular Weight406.46
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4
InChIInChI=1S/C22H18N2O4S/c1-16(25)18-11-13-19(14-12-18)24-22(26)23(15-17-7-3-2-4-8-17)20-9-5-6-10-21(20)29(24,27)28/h2-14H,15H2,1H3
InChIKeyDVJTUONAYZRIMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Acetylphenyl)-4-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS 895640-93-4): Benzothiadiazinone Scaffold and Core Procurement Specifications


2-(4-Acetylphenyl)-4-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS 895640-93-4) is a 2,4-disubstituted 1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (BTD) derivative [1]. The BTD scaffold is a privileged structure associated with diverse bioactivities, including aldose reductase inhibition and antiviral effects against human cytomegalovirus (HCMV) [2]. The compound features an N2-(4-acetylphenyl) substituent and an N4-benzyl group, representing a distinct substitution pattern within this chemical class [1].

Privileged 2,4-disubstituted BTD scaffold for SAR exploration
N2-(4-acetylphenyl) and N4-benzyl substitution pattern
Reported aldose reductase and antiviral bioactivity screening context

Why Substituting Closest Analogs Like 2-(4-Acetylphenyl)-4-methyl-BTD Fails for Research Requiring CAS 895640-93-4


Within the 2-(4-acetylphenyl)-substituted benzothiadiazinone series, closely related analogs differing only at the N4 position, such as 2-(4-acetylphenyl)-4-methyl-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one (CAS 932991-32-7), cannot be considered interchangeable with the 4-benzyl derivative (CAS 895640-93-4) [1]. The N4-benzyl group introduces substantially greater steric bulk and lipophilicity compared to the N4-methyl group, directly impacting molecular recognition, metabolic stability, and pharmacological profiles in target-engagement studies [2]. Generic substitution therefore risks experimental inconsistency and loss of structure-activity relationship (SAR) fidelity.

Target (N4-benzyl)
Closest Analog (N4-methyl)
N4-benzyl introduces high steric bulk and lipophilicity
N4-methyl has lower steric demand and logP; distinct permeability profile
Substantially higher molecular weight (~23%) impacts analytical method setup
Lower MW; retention times and mass spectra may not align
Benzyl group may alter target engagement and metabolic stability
Methyl analog may show different SAR; class-level bioactivity may not transfer

Quantitative Differentiation Evidence for CAS 895640-93-4 versus Closest Analogs


Molecular Weight Divergence: CAS 895640-93-4 vs. N4-Methyl Analog CAS 932991-32-7

The molecular weight of 2-(4-acetylphenyl)-4-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is 406.46 g/mol [1], representing a 76.06 g/mol increase over the N4-methyl analog (CAS 932991-32-7, MW 330.4 g/mol) . This substantial mass difference directly impacts dosing calculations, LC-MS method development, and purification protocols.

MW Divergence
Data to verify
+76.06 g/mol (23% increase)
Critical for LC-MS method differentiation
Mass difference from N4-methyl analog; dosing and purification protocols affected
Physicochemical Properties Compound Characterization Molecular Weight

Structural Differentiation: N4-Benzyl vs. N4-Methyl Substitution Impact on Lipophilicity

Predicted logP for 2-(4-acetylphenyl)-4-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is estimated at approximately 3.5–4.0, compared to approximately 1.8–2.3 for the N4-methyl analog [1]. This increase in lipophilicity is attributable to the benzyl substituent and directly influences membrane permeability and non-specific binding.

Lipophilicity Shift
Class-level inference
~1.5–2.0 log unit increase (predicted logP ~3.5–4.0 vs. ~1.8–2.3)
Lipophilicity profile mismatch vs. N4-methyl analog
Predicted values only; no experimental logP available for either compound
Lipophilicity SAR logP

Scaffold Oxidation State: Benzothiadiazin-3-one 1,1-Dioxide vs. Dihydro-Benzothiadiazine Trione Analogs

The target compound possesses a 1,2,4-benzothiadiazin-3-one 1,1-dioxide core, distinct from the 3,4-dihydro-1,2,4-benzothiadiazine-1,1,3-trione scaffold found in analogs such as 2-(4-acetylphenyl)-4-ethyl-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione (CAS 896684-53-0) [1][2]. The absence of the 3-one group in the trione series alters electronic properties and metabolic susceptibility.

Scaffold Type
Class-level inference
Benzothiadiazin-3-one 1,1-dioxide vs. dihydro-trione core
Core reactivity differences alter SAR continuity
Trione analogs contain additional ketone; aldose reductase programs prefer -3-one scaffold
Scaffold Comparison Oxidation State Reactivity

Spectral Characterization Reference: NMR Data for Core 4-Benzyl-BTD Scaffold

The core scaffold, 4-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS 964-08-9), has published ¹H NMR and MS data available in the Wiley KnowItAll Spectral Library [1]. This provides a foundational reference for confirming the core structure of CAS 895640-93-4 after synthetic modification, enabling purity and identity verification.

NMR Reference
Supporting evidence
Core scaffold ¹H NMR and MS spectra published (CAS 964-08-9)
Supports identity and purity verification
Reference data accelerate analytical method development for target compound
NMR Spectroscopy Analytical Chemistry Reference Standard

Synthetic Accessibility: Solid-Phase Protocol Compatibility for 2,4-Disubstituted BTDs

The target compound's scaffold (2,4-disubstituted 1,2,4-benzothiadiazin-3-one 1,1-dioxide) is amenable to solid-phase synthesis as described by Makino et al. (2003) [1], which reports excellent purity for library compounds. This contrasts with traditional solution-phase routes for analogous dihydro-triones, which often require more complex purification.

Solid-Phase Synthesis
Supporting evidence
Compatible with automated solid-phase protocols (Makino et al. 2003)
Production scalability context
Solid-phase route may simplify library synthesis vs. solution-phase trione analogs
Solid-Phase Synthesis Combinatorial Chemistry Library Production

Bioactivity Context: Aldose Reductase Inhibition Class Efficacy

Although CAS 895640-93-4 lacks specific bioactivity data, the benzothiadiazine-1,1-dioxide class exhibits potent aldose reductase (ALR2) inhibition with IC₅₀ values as low as 0.032 μM for optimized analogs [1]. N4-benzyl substitution is a critical feature for ALR2 affinity, suggesting the target compound may retain binding potential.

ALR2 Class Activity
Class-level inference
Lead compound 9m IC₅₀ 0.032 μM; no data for target
Hit-to-lead context; potency remains to be validated
N4-benzyl is a critical class feature; target may retain binding potential
Aldose Reductase In Vitro Pharmacology Diabetic Complications

Research Application Scenarios for 2-(4-Acetylphenyl)-4-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS 895640-93-4)


Structure-Activity Relationship (SAR) Expansion of Aldose Reductase Inhibitors

CAS 895640-93-4 can serve as a key intermediate for exploring N2-substitution effects on ALR2 inhibitory potency, given the established importance of the N4-benzyl group in this pharmacophore [1]. Its 4-acetylphenyl moiety additionally enables further functionalization, e.g., conversion to oxime or hydrazone derivatives for SAR exploration.

Antiviral Screening Against Human Cytomegalovirus (HCMV)

Based on the antiviral profile of dibenzyl BTD derivatives (IC₅₀ values 2.5–50 μM against HCMV AD-169 strain) , CAS 895640-93-4 represents a structurally distinct candidate for HCMV inhibitor screening, potentially exploiting the acetylphenyl substituent for enhanced target engagement.

Analytical Reference Standard for Process Development

The compound's well-defined molecular weight (406.46 g/mol) and distinct UV/Vis chromophore (4-acetylphenyl group) make it suitable as an internal standard or system suitability reference for HPLC/LC-MS methods monitoring BTD-class compounds [2].

Building Block for Combinatorial Chemistry Libraries

Given the solid-phase synthetic compatibility established for 2,4-disubstituted BTDs [2], CAS 895640-93-4 can be employed as a diversity element in automated parallel synthesis, enabling rapid generation of compound libraries for phenotypic screening.

Application
Selection Property
Validation Focus
ALR2 inhibitor SAR exploration
N4-benzyl pharmacophore and N2-acetylphenyl handle
ALR2 inhibitory potency (class-level); derivative synthesis
HCMV antiviral screening
Structurally distinct dibenzyl BTD pattern
HCMV AD-169 strain activity context; target engagement
Analytical reference for BTD compounds
Well-defined MW and 4-acetylphenyl chromophore
HPLC/LC-MS method development and system suitability
Combinatorial library synthesis
Solid-phase synthetic compatibility
Library purity and diversity; automated parallel synthesis
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